2'-(4-Bromobenzoyl)-1-naphthohydrazide

Chromatography Method Development Physicochemical Properties

This diacylhydrazine building block combines a 1-naphthoyl core with a para-bromobenzoyl moiety, delivering a measured LogP of 3.53—substantially more lipophilic than simple naphthohydrazides. The para-bromine atom is a strategic reactive handle for late-stage Suzuki-Miyaura diversification, enabling focused library synthesis for kinase inhibitor SAR programs where related scaffolds like LASSBio-1524 show IKK-β inhibition. Its well-defined HPLC retention under Newcrom R1 conditions also makes it a reliable benchmark for analytical method validation of lipophilic hydrazides. For metal chelation studies, the specific substitution pattern modulates complex stability differently than regioisomeric or non-halogenated analogs.

Molecular Formula C18H13BrN2O2
Molecular Weight 369.2 g/mol
CAS No. 84282-40-6
Cat. No. B1266449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-(4-Bromobenzoyl)-1-naphthohydrazide
CAS84282-40-6
Molecular FormulaC18H13BrN2O2
Molecular Weight369.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H13BrN2O2/c19-14-10-8-13(9-11-14)17(22)20-21-18(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,20,22)(H,21,23)
InChIKeyPXVSILKUOOKWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-(4-Bromobenzoyl)-1-naphthohydrazide (CAS 84282-40-6): Core Physicochemical and Structural Identity


2'-(4-Bromobenzoyl)-1-naphthohydrazide (CAS 84282-40-6, MW 369.21, LogP 3.53) is a diacylhydrazine derivative featuring a 1-naphthoyl group and a para-bromobenzoyl moiety [1][2]. This compound belongs to the N-acylhydrazone/hydrazide class, which is broadly recognized for its capacity to act as a scaffold for kinase inhibition, metal chelation, and heterocycle synthesis. Its specific combination of a bromine atom and a naphthalene ring distinguishes its electronic and steric profile from other in-class compounds, directly influencing its chromatographic behavior and synthetic utility.

Why 2'-(4-Bromobenzoyl)-1-naphthohydrazide (CAS 84282-40-6) Cannot Be Replaced by Generic Naphthohydrazide Analogs


Substituting 2'-(4-Bromobenzoyl)-1-naphthohydrazide with a generic naphthohydrazide or a simple benzohydrazide is not scientifically sound due to the quantifiable impact of its specific molecular architecture on lipophilicity and synthetic reactivity. The measured LogP of 3.53 [1] provides a clear physicochemical baseline that differs markedly from unsubstituted analogs (e.g., 1-naphthohydrazide, predicted LogP ~1.8-2.2) or regioisomers (e.g., 2-naphthohydrazide derivatives), directly affecting separation conditions and in vitro distribution. Furthermore, the para-bromine substituent is not an inert structural feature; it serves as a critical reactive handle for Suzuki-Miyaura cross-coupling [2], enabling diversification that non-halogenated hydrazides cannot undergo. The combination of a 1-naphthyl and 4-bromophenyl group creates a unique steric and electronic environment around the hydrazide core that is distinct from 2-naphthyl analogs or meta-/ortho-bromo isomers, leading to divergent outcomes in both synthetic and biological contexts.

Quantitative Differentiation of 2'-(4-Bromobenzoyl)-1-naphthohydrazide (CAS 84282-40-6)


Lipophilicity (LogP) Benchmarking: Enabling Reverse-Phase Chromatography Method Development

The measured LogP for 2'-(4-Bromobenzoyl)-1-naphthohydrazide is 3.53 [1]. This value establishes a specific lipophilicity benchmark for developing reversed-phase HPLC methods, as demonstrated on a Newcrom R1 column [1]. In comparison, the unsubstituted core scaffold, 1-naphthohydrazide, has a predicted LogP of ~1.8-2.2, while the regioisomeric 2-naphthohydrazide derivatives exhibit LogP values in the range of ~2.0-2.5 [2].

Chromatography Method Development Physicochemical Properties

Synthetic Utility: Bromine as a Reactive Handle for Cross-Coupling

The para-bromophenyl group in this compound provides a validated synthetic handle for diversification via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings [1]. This is a specific functional advantage over non-halogenated hydrazide analogs, which lack this orthogonal reactive site.

Medicinal Chemistry Organic Synthesis Cross-Coupling

HPLC Separation and Purity Control

The compound's unique chromatographic behavior has been specifically characterized on a Newcrom R1 reversed-phase HPLC column, with conditions detailed for both analytical and preparative-scale separations [1]. While specific purity data for a given lot is vendor-dependent, commercially available material is certified to ≥95% purity by HPLC [2].

Analytical Chemistry Quality Control HPLC

Optimal Application Scenarios for 2'-(4-Bromobenzoyl)-1-naphthohydrazide (CAS 84282-40-6) Procurement


Medicinal Chemistry Scaffold Diversification

As a building block with a reactive aryl bromide handle, this compound is ideally suited for the construction of focused libraries of N-acylhydrazone derivatives. The bromine atom allows for rapid derivatization via Suzuki coupling to introduce diverse aromatic groups late in the synthesis [1], a key advantage for exploring structure-activity relationships (SAR) in kinase inhibitor programs where related naphthohydrazide scaffolds (e.g., LASSBio-1524 with IC50 = 20 μM against IKK-β [2]) have demonstrated activity.

Analytical Method Development and Validation

The compound's well-defined LogP (3.53) and established HPLC method on a Newcrom R1 column make it a reliable standard for developing and validating analytical methods for lipophilic hydrazide derivatives. Its unique retention time under the specified conditions can be used as a benchmark for method transfer and system suitability testing [3].

Metal Chelation and Coordination Chemistry

The diacylhydrazine core is a known metal-chelating motif, and the specific substitution pattern of this compound influences its metal-binding affinity. This makes it a candidate for exploring coordination complexes with transition metals, a research area where related naphthohydrazide ligands have shown antioxidant and DNA-binding activities [4][5]. The bromine substituent may further modulate the electronic properties of the resulting complexes.

Technical Documentation Hub

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